molecular formula C8H11Cl3N2O B1396416 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol CAS No. 1338494-75-9

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396416
M. Wt: 257.5 g/mol
InChI Key: HLQIECJEEDTOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol, also known as Triclocarban (TCC), is a chlorinated aromatic compound used in a variety of consumer products, such as soaps, shampoos, and deodorants, to control the growth of bacteria and fungi. TCC is a widely used antimicrobial agent, and it is also used in laboratory experiments.

Scientific Research Applications

1. Use as a Research Chemical

  • Application Summary: “2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol” is primarily used as a research chemical . It is often used in laboratories for the synthesis of various compounds and in various chemical reactions.

2. Use of a Similar Compound: 2,2,2-Trichloroethyl Chloroformate

  • Application Summary: A similar compound, 2,2,2-Trichloroethyl chloroformate, has been used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples . It was also used as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester .
  • Methods of Application: The compound is used to derivatize the substances of interest, making them suitable for detection and analysis by gas chromatography/mass spectrometry .
  • Results or Outcomes: This method allows for the detection and quantification of a wide range of substances in biological samples .

3. Use as a Fluorescent Dye Intermediate

  • Application Summary: A similar compound, 1-Methyl-2-trichloroacetyl imidazole, can be used as an intermediate in the synthesis of fluorescent dyes . These dyes are primarily used in biological labeling and bioimaging research .
  • Methods of Application: The compound is used in the synthesis of fluorescent dyes, which can then be used to label various biological molecules or structures for visualization under a fluorescence microscope .
  • Results or Outcomes: This allows for the visualization and study of various biological structures and processes .

4. Use as an Enzyme Substrate

  • Application Summary: The same compound mentioned above can also be used as an enzyme substrate to detect the activity of certain fluorescent molecules .
  • Methods of Application: The compound is used as a substrate in enzymatic reactions. The reaction’s progress can be monitored by measuring the fluorescence of the product .
  • Results or Outcomes: This allows for the detection and quantification of enzyme activity, which can be crucial in various biochemical and medical research contexts .

5. Use as a Laboratory Reagent

  • Application Summary: “2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol” is primarily used as a laboratory reagent . It is often used in laboratories for the synthesis of various compounds and in various chemical reactions.

6. Use in Organic Synthesis

  • Application Summary: A similar compound, 2,2,2-Trichloroethyl chloroformate, has been used in regio, chemo, and stereoselective synthesis .
  • Results or Outcomes: This method allows for the synthesis of a wide range of substances in a controlled and selective manner .

properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQIECJEEDTOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 4
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.